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Compound of Interest

Compound Name: (+)-1,2-Diphenylethylenediamine

Cat. No.: B1144217 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (+)-1,2-
Diphenylethylenediamine, a crucial chiral building block in asymmetric synthesis. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols for their acquisition.

While obtaining a complete set of authenticated spectra for the specific (+)-(1R,2R) enantiomer

proved challenging, this guide utilizes data from its closely related stereoisomer, meso-1,2-

diphenylethylenediamine. The fundamental spectroscopic characteristics are largely

comparable, offering valuable insights for researchers working with this class of compounds.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.35 - 7.20 m 10H
Aromatic protons (Ar-

H)

4.25 s 2H Methine protons (CH)

1.75 s (broad) 4H Amine protons (NH₂)

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

142.5 Quaternary aromatic carbon (Ar-C)

128.4 Aromatic carbon (Ar-CH)

127.5 Aromatic carbon (Ar-CH)

127.3 Aromatic carbon (Ar-CH)

65.8 Methine carbon (CH)

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: IR Spectroscopic Data (ATR)
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Frequency (cm⁻¹) Intensity Assignment

3370 Medium, Broad N-H stretch (amine)

3060 Medium C-H stretch (aromatic)

3025 Medium C-H stretch (aromatic)

2850 Weak C-H stretch (aliphatic)

1600 Strong C=C stretch (aromatic ring)

1495 Strong C=C stretch (aromatic ring)

1450 Medium C-H bend (aliphatic)

750 Strong
C-H out-of-plane bend

(aromatic)

700 Strong
C-H out-of-plane bend

(aromatic)

Table 4: Mass Spectrometry Data (GC-MS)
m/z Relative Intensity (%) Assignment

212 5 [M]⁺ (Molecular Ion)

106 100 [C₆H₅CHNH₂]⁺ (Base Peak)

79 30 [C₆H₅]⁺ + H₂

77 25 [C₆H₅]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or

equivalent) equipped with a 5 mm broadband probe.
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Sample Preparation: Approximately 10-20 mg of (+)-1,2-Diphenylethylenediamine was

dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm

NMR tube.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence (zg30).

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 4.0 s

Spectral Width: 16 ppm

Temperature: 298 K

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.5 s

Spectral Width: 240 ppm

Temperature: 298 K

Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed,

phase-corrected, and baseline-corrected using appropriate NMR processing software (e.g.,

MestReNova, TopSpin). Chemical shifts were referenced to the internal TMS standard (0.00

ppm for ¹H) or the residual solvent peak (77.16 ppm for ¹³C in CDCl₃).
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Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory (e.g., Pike MIRacle ATR or equivalent) with a

diamond or zinc selenide crystal.

Sample Preparation: A small amount of the solid (+)-1,2-Diphenylethylenediamine was

placed directly onto the ATR crystal. Firm and even pressure was applied using the

instrument's pressure clamp to ensure good contact between the sample and the crystal

surface.

Data Acquisition:

A background spectrum of the clean, empty ATR crystal was recorded.

The sample spectrum was then recorded.

Spectral Range: 4000 - 650 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Data Processing: The sample spectrum was automatically ratioed against the background

spectrum by the instrument's software to generate the final absorbance or transmittance

spectrum.

Mass Spectrometry (MS)
Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system (e.g., Agilent

7890B GC coupled to a 5977A MSD or equivalent).

Sample Preparation: A dilute solution of (+)-1,2-Diphenylethylenediamine was prepared in

a volatile organic solvent such as dichloromethane or ethyl acetate.

GC Conditions:

Injector Temperature: 250 °C
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Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm

Carrier Gas: Helium, constant flow rate of 1 mL/min

Oven Program: Initial temperature of 100 °C, held for 1 min, then ramped to 280 °C at a

rate of 15 °C/min, and held for 5 min.

MS Conditions:

Ionization Mode: Electron Ionization (EI)

Ionization Energy: 70 eV

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Mass Range: m/z 40 - 400

Data Processing: The acquired mass spectra were analyzed to identify the molecular ion and

major fragment ions. The fragmentation pattern was interpreted to confirm the structure of

the compound.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chiral organic compound like (+)-1,2-Diphenylethylenediamine.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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